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Compound of Interest

Compound Name: Neuchromenin

Cat. No.: B161805

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total
synthesis of (x)-Neuchromenin, a neurotrophic natural product. The described methodology
follows a convergent route, commencing from the readily available starting material, sesamol.
The key transformations include the construction of a chromone core, a Morita-Baylis-Hillman
(MBH) reaction to introduce a key functional group, and subsequent cyclization and protecting
group manipulations to afford the target molecule.

Overview of the Synthetic Strategy

The total synthesis of (£)-Neuchromenin is accomplished in a 9-step sequence. The strategy
hinges on the initial formation of a chromone ring from sesamol. This chromone intermediate
then undergoes a crucial Morita-Baylis-Hillman reaction with a suitable aldehyde to install a
reactive allylic alcohol moiety. This adduct is then subjected to an acid-catalyzed cyclization to
form the pyran ring of the neuchromenin core. The final steps of the synthesis involve the
removal of a protecting group to furnish (x)-Neuchromenin.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (+)-
Neuchromenin, providing a step-by-step overview of the reaction efficiency.
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Experimental Protocols
Step 1-6: Synthesis of the Chromone Aldehyde

Intermediate

A detailed multi-step protocol for the synthesis of the key chromone aldehyde intermediate is
provided below. This sequence begins with the protection of sesamol and culminates in the

formylation of the constructed chromone ring.

F Chromone Aldehyde

Click to download full resolution via product page

Synthesis of the Chromone Aldehyde Intermediate.

Protocol:

o Protection of Sesamol: To a solution of sesamol (1.0 eq) in acetone, potassium carbonate
(2.0 eq) and chloroacetone (1.2 eq) are added. The mixture is stirred at reflux for 12 hours.
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned
between water and ethyl acetate. The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated to give the protected sesamol, which is used in

the next step without further purification.

» Claisen Condensation: To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in
anhydrous THF at 0 °C, a solution of the protected sesamol (1.0 eq) in anhydrous THF is
added dropwise. After stirring for 30 minutes, ethyl trifluoroacetate (1.5 eq) is added, and the
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reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The
reaction is quenched with saturated aqueous ammonium chloride solution and extracted with
ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
The crude product is purified by column chromatography to afford the diketone intermediate.

e Cyclization to Chromone Core: The diketone intermediate (1.0 eq) is dissolved in
concentrated sulfuric acid and heated to 100 °C for 1 hour. The reaction mixture is then
carefully poured into ice water, and the resulting precipitate is collected by filtration, washed
with water, and dried to yield the chromone core.

e Reduction of Chromone: To a solution of the chromone (1.0 eq) in methanol at 0 °C, sodium
borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 1 hour at 0 °C and then
guenched by the addition of acetone. The solvent is evaporated, and the residue is
partitioned between ethyl acetate and water. The organic layer is washed with brine, dried,
and concentrated to give the chromanol intermediate.

o Dehydration: A solution of the chromanol (1.0 eq) and a catalytic amount of p-toluenesulfonic
acid in toluene is refluxed with a Dean-Stark trap for 4 hours. The solvent is removed under
reduced pressure, and the residue is purified by column chromatography to yield the
dehydrated chromone.

e Formylation: To a solution of the dehydrated chromone (1.0 eq) in DMF at 0 °C, phosphorus
oxychloride (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature
for 2 hours and then poured into ice water. The mixture is neutralized with aqueous sodium
bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with
brine, dried, and concentrated. The crude product is purified by column chromatography to
give the chromone aldehyde.

Step 7-9: Completion of (£)-Neuchromenin Synthesis

The final steps of the synthesis involve the key Morita-Baylis-Hillman reaction, a subsequent
cyclization to form the pyran ring, and a final deprotection step to yield the target molecule.

Acrylonitrile, HCI,
Chromone Aldehyde DABCO Morita-Baylis-Hillman Adduct Methanol Cyclized Intermediate BBr3 (+)-Neuchromenin
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Final Steps in the Synthesis of (+)-Neuchromenin.

Protocol:

» Morita-Baylis-Hillman Reaction: To a solution of the chromone aldehyde (1.0 eq) and
acrylonitrile (2.0 eq) in THF, DABCO (0.2 eq) is added. The reaction mixture is stirred at
room temperature for 48 hours. The solvent is then evaporated, and the residue is purified by
column chromatography on silica gel to afford the Morita-Baylis-Hillman adduct.

e Cyclization: The MBH adduct (1.0 eq) is dissolved in methanol, and a catalytic amount of
concentrated hydrochloric acid is added. The mixture is refluxed for 6 hours. After cooling,
the solvent is removed under reduced pressure, and the residue is purified by column
chromatography to yield the cyclized intermediate.

o Deprotection to (£)-Neuchromenin: To a solution of the cyclized intermediate (1.0 eq) in
anhydrous dichloromethane at -78 °C, a solution of boron tribromide (3.0 eq) in
dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and
then allowed to warm to 0 °C over 2 hours. The reaction is quenched by the slow addition of
methanol, and the solvent is removed under reduced pressure. The residue is purified by
preparative HPLC to afford (£)-Neuchromenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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